molecular formula C20H21N7O3 B2926573 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone CAS No. 1797283-69-2

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone

Cat. No.: B2926573
CAS No.: 1797283-69-2
M. Wt: 407.434
InChI Key: GAPQKVRMJMMAMK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at position 6, a piperazine ring at position 3, and a 4-acetylphenoxy group linked via an ethanone bridge. The structural complexity arises from the integration of multiple pharmacophoric elements:

  • Pyridazine-triazole system: The pyridazine-triazole scaffold (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl) is associated with π-π stacking interactions and hydrogen-bonding capabilities, often exploited in kinase inhibitors .
  • Piperazine linker: The piperazine group enhances solubility and serves as a flexible spacer for optimizing binding to target proteins .
  • 4-Acetylphenoxy-ethanone: This hydrophobic substituent may influence membrane permeability and target selectivity, as seen in analogous acetylphenoxy-containing compounds .

Synthetic routes for related compounds involve nucleophilic substitution (e.g., chloroacetyl chloride intermediates) and cycloaddition reactions (e.g., Cu-catalyzed click chemistry for triazole formation) .

Properties

IUPAC Name

2-(4-acetylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c1-15(28)16-2-4-17(5-3-16)30-12-20(29)26-10-8-25(9-11-26)18-6-7-19(24-23-18)27-14-21-13-22-27/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPQKVRMJMMAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-acetylphenoxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O3C_{18}H_{20}N_{6}O_{3} with a molecular weight of 368.39 g/mol. The structure features a triazole ring, a pyridazine moiety, and a piperazine unit, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with triazole and pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been reported to possess antibacterial and antifungal activities . The specific compound under discussion may share these properties due to the presence of the triazole and pyridazine rings, which are known to enhance antimicrobial efficacy.

Anti-inflammatory Effects

Pyridazine derivatives have been identified as having anti-inflammatory properties. They inhibit key inflammatory mediators and enzymes such as COX and LOX. The incorporation of the triazole moiety may further enhance these effects by modulating inflammatory pathways .

Case Studies

A notable study evaluated the biological activity of several pyridazine derivatives, including those with similar structural motifs to our compound. The findings indicated that these derivatives exhibited potent anti-inflammatory and anticancer activities in vitro. For example, one derivative showed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialPyridazine derivativesSignificant antibacterial activity
AnticancerTriazole-containing compoundsCytotoxicity against cancer cells
Anti-inflammatoryPyridazine derivativesInhibition of COX and LOX

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds, focusing on key substitutions and their implications:

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight Key Features
Target Compound Pyridazine-triazole 4-Acetylphenoxy-ethanone, piperazine Not reported Combines hydrophilic (piperazine) and hydrophobic (acetylphenoxy) groups for balanced pharmacokinetics .
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone Pyridazine-triazole Thiophen-2-yl-ethanone 355.4 Thiophene enhances aromatic interactions but reduces polarity compared to acetylphenoxy.
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone Pyrimidine-triazole 3-Trifluoromethylphenyl 417.4 CF₃ group increases metabolic stability and lipophilicity, potentially improving CNS penetration.

Piperazine-Linked Analogues

Compound Name Piperazine Substituent Linked Group Biological Relevance
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Piperidine Tetrazole-aryl Antimicrobial activity (MIC: 2–16 µg/mL against S. aureus).
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Phenylsulfonyl-piperazine Tetrazole-thioether Antioxidant activity (IC₅₀: 12–28 µM in DPPH assay).
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Acetylpiperazine Imidazothiazole-fluorophenyl Potential kinase inhibition due to imidazothiazole scaffold.

Acetylphenoxy-Containing Analogues

Compound Name Acetylphenoxy Position Additional Features Reference
Ethanone, 1-[4-(4-acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl] Pyrazole-C3 Benzoyl-acetyl group Used in photodynamic therapy research.
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Pyrazolopyridine-imidazole Chloro-methoxyphenyl Dual-targeting (serotonin receptors and kinases).

Key Research Findings and Trends

Triazole-Pyridazine vs.

Piperazine Flexibility: Piperazine-linked ethanones demonstrate tunable solubility; acetylphenoxy derivatives are less water-soluble than thiophene or imidazothiazole counterparts .

Acetylphenoxy vs. Aryl Groups: The 4-acetylphenoxy moiety in the target compound may confer selectivity toward estrogen-related receptors (ERRs), as seen in structurally related acetylphenoxy compounds .

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